1-Methyl-4-(pyrimidin-2-yl)pyridin-1-ium
Description
1-Methyl-4-(pyrimidin-2-yl)pyridin-1-ium is a cationic heterocyclic compound featuring a pyridinium core substituted with a methyl group at the 1-position and a pyrimidin-2-yl moiety at the 4-position. Its structure combines aromatic nitrogen-containing rings, which are critical in medicinal chemistry due to their electronic properties and ability to participate in hydrogen bonding and π-π interactions.
Properties
CAS No. |
111863-71-9 |
|---|---|
Molecular Formula |
C10H10N3+ |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
2-(1-methylpyridin-1-ium-4-yl)pyrimidine |
InChI |
InChI=1S/C10H10N3/c1-13-7-3-9(4-8-13)10-11-5-2-6-12-10/h2-8H,1H3/q+1 |
InChI Key |
AALLYHXVPOKEQO-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=C(C=C1)C2=NC=CC=N2 |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=NC=CC=N2 |
Synonyms |
Pyridinium, 1-methyl-4-(2-pyrimidinyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Quaternary Ammonium Compounds
- Paraquat (1-Methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium): A dicationic herbicide with two connected pyridinium rings. Unlike 1-methyl-4-(pyrimidin-2-yl)pyridin-1-ium, paraquat’s bipyridinium structure enhances its redox activity, making it toxic to plants via reactive oxygen species generation.
- 1-Methyl-4-[(E)-2-(2-methylphenyl)vinyl]pyridinium: Features a vinyl-linked aromatic substituent.
Pyrimidine Derivatives
- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine : A neutral pyrimidine derivative with a piperidine substituent. The lack of a cationic pyridinium ring reduces its solubility in polar solvents but enhances membrane permeability, a key difference from the title compound .
- 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one: Incorporates a pyrimidinone core with bulky aryl substituents. The ketone group introduces hydrogen-bonding capabilities absent in this compound, influencing its crystallinity and stability .
Electronic and Steric Properties
- Nitrogen Content : The pyrimidin-2-yl group in the title compound introduces two additional nitrogen atoms compared to pyridine-based analogs (e.g., paraquat). This increases electron-deficient character, enhancing interactions with electron-rich biological targets .
- Cationic Charge: The quaternary ammonium center in this compound imparts high water solubility, similar to paraquat, but the pyrimidine substituent may reduce nonspecific binding compared to simpler cations .
Physicochemical Data Comparison
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